An In-depth Technical Guide to 6-methylpyridine-3-carbonitrile 1-oxide (CAS 31795-59-2)
An In-depth Technical Guide to 6-methylpyridine-3-carbonitrile 1-oxide (CAS 31795-59-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 6-methylpyridine-3-carbonitrile 1-oxide. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established principles of heterocyclic chemistry to offer a predictive yet scientifically grounded resource for laboratory and development applications.
Molecular Structure and Properties
6-methylpyridine-3-carbonitrile 1-oxide possesses a pyridine N-oxide core, a functionality known to significantly influence the electronic properties and reactivity of the aromatic ring. The presence of an electron-withdrawing nitrile group at the 3-position and an electron-donating methyl group at the 6-position further modulates its chemical behavior.
Caption: Proposed synthetic workflow for 6-methylpyridine-3-carbonitrile 1-oxide.
Experimental Protocol: N-Oxidation of 6-methylpyridine-3-carbonitrile
This protocol is a general guideline and may require optimization.
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Dissolution: Dissolve 1.0 equivalent of 6-methylpyridine-3-carbonitrile in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid.
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Addition of Oxidizing Agent: To the solution, add 1.1 to 1.5 equivalents of an oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) for reactions in DCM, or hydrogen peroxide (30% aqueous solution) if using acetic acid as the solvent. [1][2]The addition should be done portion-wise at room temperature or while cooling in an ice bath to control any exotherm.
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Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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If using m-CPBA, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to destroy excess peroxide.
-
If using H₂O₂/acetic acid, carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium carbonate.
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-
Extraction: Extract the aqueous mixture with a suitable organic solvent like DCM or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Predicted Spectral Data
The following spectral characteristics are predicted based on data from analogous substituted pyridine N-oxides. [3][4] Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5-8.7 (s, 1H, H-2), 7.5-7.7 (d, 1H, H-4), 7.3-7.5 (d, 1H, H-5), 2.4-2.6 (s, 3H, CH₃) | The N-oxide group deshields the α-protons (H-2 and H-6, although H-6 is substituted). The nitrile group will also influence the chemical shifts of adjacent protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 145-150 (C-6), 138-142 (C-2), 130-135 (C-4), 125-130 (C-5), 115-120 (CN), 110-115 (C-3), 17-20 (CH₃) | The N-oxide functionality typically shields the γ-carbon (C-4) and deshields the α- (C-2, C-6) and β-carbons (C-3, C-5) relative to the parent pyridine. |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 2240-2220 (C≡N stretch), 1620-1580 (C=C/C=N stretch), 1280-1240 (N-O stretch) | The N-O stretching frequency is a characteristic feature of pyridine N-oxides. |
| Mass Spec (ESI+) | m/z 135.05 [M+H]⁺ | Calculated for C₇H₇N₂O⁺. |
Chemical Reactivity
The chemistry of 6-methylpyridine-3-carbonitrile 1-oxide is dictated by the interplay of its functional groups.
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N-O Group: The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution. [5]It can also be deoxygenated using reagents like PCl₃. [6]* Nitrile Group: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine.
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Methyl Group: The methyl group can potentially be oxidized to a carboxylic acid, although this may require conditions that also affect the N-oxide functionality. [7][8]
Key Reactions:
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Electrophilic Aromatic Substitution: Nitration is expected to occur at the 4-position, directed by the N-oxide group.
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Nucleophilic Aromatic Substitution: The N-oxide can be activated by reagents like POCl₃ or acyl halides, followed by nucleophilic attack, often at the 2- or 4-position.
-
Cyanation: While the molecule already contains a nitrile group, further functionalization at other positions is possible through modern C-H activation methods. [9][10][11]
Safety and Handling
No specific safety data for 6-methylpyridine-3-carbonitrile 1-oxide is available. The following precautions are based on related pyridinecarbonitrile and pyridine N-oxide derivatives. [12][13][14]
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Nitrile-containing compounds can sometimes release cyanide upon metabolism or decomposition.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Applications
Substituted pyridine N-oxides are important intermediates in medicinal chemistry and materials science. The unique combination of functional groups in 6-methylpyridine-3-carbonitrile 1-oxide makes it a potentially valuable building block for the synthesis of:
-
Pharmaceuticals: Pyridine and its derivatives are scaffolds in numerous drugs.
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Agrochemicals: Many pesticides and herbicides are based on heterocyclic structures.
-
Functional Materials: The polar N-oxide group can be exploited in the design of ligands for coordination chemistry or in materials with specific electronic properties.
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Exploring the Biological Activity and Safety of 3-Pyridinecarbonitrile: A Comprehensive Guide to its Chemical Structure and Potential Uses - Ontosight AI. (URL: [Link])
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Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (URL: [Link])
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Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides) - ResearchGate. (URL: [Link])
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Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (URL: [Link])
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Pyridine-N-oxide - Wikipedia. (URL: [Link])
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Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications - MDPI. (URL: [Link])
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Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation - PMC. (URL: [Link])
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Substrate scope for the ortho-cyanation of pyridine N-oxides. Unless... - ResearchGate. (URL: [Link])
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Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides - ChemRxiv. (URL: [Link])
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Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- US2991285A - Process of cyanation and nitriles produced thereby - Google P
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Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC. (URL: [Link])
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WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES - WIPO Patentscope. (URL: [Link])
- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)
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Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF - ResearchGate. (URL: [Link])
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Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation | Biochemistry - ACS Publications. (URL: [Link])
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3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL: [Link])
- US2818378A - Oxidation of methyl-pyridines - Google P
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